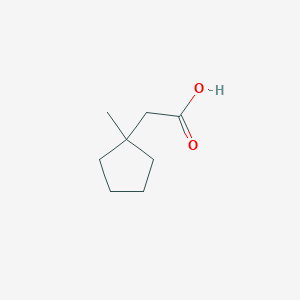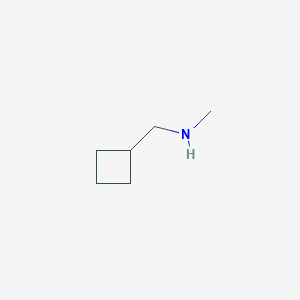
2-(1-Methylcyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Methylcyclopentyl)acetic acid” is a chemical compound with the CAS Number: 933-47-1 . It has a molecular weight of 142.2 and its IUPAC name is (1-methylcyclopentyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(1-Methylcyclopentyl)acetic acid” is 1S/C8H14O2/c1-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
1. Diuretic and Uricosuric Properties
Research has shown that certain bicyclic compounds, such as (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, possess both saluretic and uricosuric properties. These properties are enhanced with the presence of a second 2-alkyl substituent, especially methyl, indicating potential uses in fluid retention and gout treatment (Woltersdorf et al., 1977).
2. Transition Metal Complexes
A study on the synthesis of 1,4,8-tri-N-methyl-1,4,8,11-tetraazacyclotetradecane-11-acetic acid and its iron(III) complex showed unique properties different from its unmethylated analogue. This indicates potential applications in studying redox reactions and in developing metal-based drugs (Berry et al., 2005).
3. Synthesis of Bicyclic Structures
Research focused on the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids revealed their use in creating bicyclic structures. These compounds show various biological activities, suggesting applications in pharmaceuticals (Salionov, 2015).
4. Coordination Chemistry
Investigations into coordination compounds using acetic acid derivatives have led to insights into their complexing properties, particularly with copper and lanthanides, which have significant medical applications (Lukeš et al., 2001).
5. Ion Diffusivity in Ionic Liquids
Studies on 1-Ethyl-3-methyl-imidazolium acetate have revealed that spontaneous reactions can increase ion diffusivity, which has implications for the stability and application of ionic liquids in various industrial processes (Filippov et al., 2019).
Eigenschaften
IUPAC Name |
2-(1-methylcyclopentyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAIBYWBFMHHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602156 |
Source


|
| Record name | (1-Methylcyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933-47-1 |
Source


|
| Record name | (1-Methylcyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylcyclopentyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)








![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)



